Metabolic Stability: 11-Fold Increase in Half-Life vs. Pyridine-Containing Analog
Replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core in the antihistamine drug Rupatadine resulted in a dramatic increase in metabolic stability in human liver microsomes. The intrinsic clearance (CLint) was reduced by an order of magnitude, and the half-life was extended more than 11-fold [1].
| Evidence Dimension | Intrinsic Clearance (CLint) and Half-Life (t1/2) |
|---|---|
| Target Compound Data | CLint = 47 mg min−1 μL−1, t1/2 = 35.7 min (for 3-azabicyclo[3.1.1]heptane-containing analog 52) |
| Comparator Or Baseline | CLint = 517 mg min−1 μL−1, t1/2 = 3.2 min (for Rupatadine, containing a pyridine ring) |
| Quantified Difference | CLint reduced by 91% (517 → 47); t1/2 increased by >11-fold (3.2 → 35.7 min) |
| Conditions | Human liver microsome assay |
Why This Matters
This demonstrates the core scaffold's ability to significantly improve metabolic stability, a critical factor in reducing clearance and extending drug exposure.
- [1] Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62, e202304246. (Data from lines 276-279) View Source
